3-(2-蒽基)丙氨酸

描述

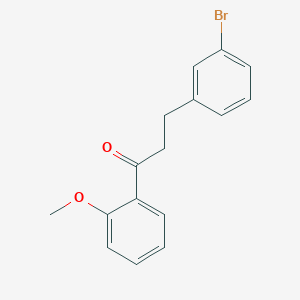

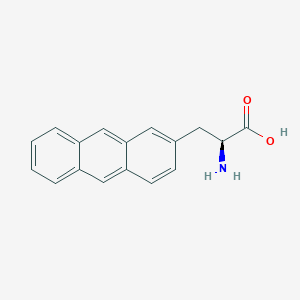

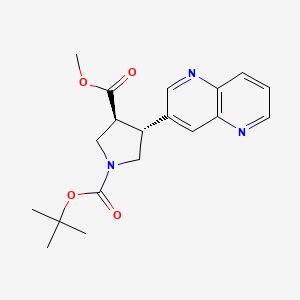

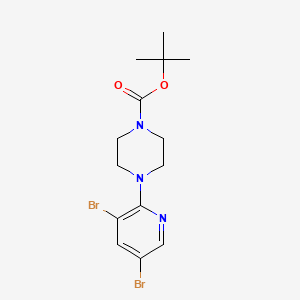

3-(2-Anthryl)alanine is an amino acid derivative. It contains 37 bonds in total, including 22 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 3-aryl anthranils, such as 3-(2-Anthryl)alanine, can be achieved from readily available anthranils and simple arenes using the classical electrophilic aromatic substitution (EAS) strategy . This transformation involves an electrophilic substitution and rearomatisation sequence, employing Tf2O as an effective activator .Molecular Structure Analysis

The molecular structure of 3-(2-Anthryl)alanine includes 35 atoms in total: 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains various types of bonds and functional groups, as mentioned in the description .Chemical Reactions Analysis

The chemical reactions involving 3-(2-Anthryl)alanine primarily involve electrophilic aromatic substitution (EAS) strategy . A variety of readily available feedstocks such as olefins, alkenyl triflates, silyl enolethers, carbonyl compounds, thiophenols, and thiols could participate in the reaction to achieve the C3 alkenylation, alkylation, and thioetherification of anthranils .科学研究应用

构象和光谱分析

为了进行光谱分析,合成了具有光学活性的3-(9-蒽基)丙氨酸及其环二肽,环(D-9-蒽基丙氨酸)2。使用1H核磁共振、吸收、圆二色性(CD)和荧光光谱技术研究了溶液中这种环二肽的构象,为平面构型提供了见解,并暗示侧链的展开-展开构象(Egusa, Sisido, & Imanishi, 1986)。

β-丙氨酸生物合成

β-丙氨酸与3-(2-蒽基)丙氨酸密切相关,已被广泛研究其在动物、植物和微生物代谢中的作用以及其工业应用。研究重点在于优化其合成的生物途径,这对于理解类似氨基酸的更广泛应用是相关的(Wang, Mao, Wang, Ma, & Chen, 2021)。

生物有机-无机界面

在硅表面上对丙氨酸的研究有助于理解对纳米电子学、仿生学和医学应用至关重要的生物有机-无机界面。这些见解适用于了解其与无机表面的相互作用(Ben Shir, Kababya, Amitay-Rosen, Balazs, & Schmidt, 2010)。

萌发中的代谢功能

对L-[3H]丙氨酸的研究,作为丙氨酸的一种变体,已被用于了解巨大芽孢杆菌孢子萌发过程中的代谢过程。这项研究提供了关于生物过程中丙氨酸衍生物作用的见解(Scott & Ellar, 1978)。

构象研究

对含有丙氨酸亚基的大环化合物的研究旨在了解它们的合成和溶液构象。这项研究为了解3-(2-蒽基)丙氨酸衍生物的结构和构象特性提供了基础(Brandmeier & Feigel, 1989)。

生物合成途径

了解酶辅酶A的关键组分β-丙氨酸在酿酒酵母中的生物合成途径,为理解3-(2-蒽基)丙氨酸中类似途径提供了框架。这项研究对探索其在生物技术中的潜在应用至关重要(White, Skatrud, Xue, & Toyn, 2003)。

用于3HP生产的微生物发酵

对β-丙氨酸进行微生物发酵以生产3-羟基丙酸(3HP)的研究可以与3-(2-蒽基)丙氨酸相关联,涉及产品合成的发酵过程。这项工作突显了3-(2-蒽基)丙氨酸在可持续化学品生产中的潜力(Borodina, Kildegaard, Jensen, Blicher, Maury, Sherstyk, Schneider, Lamosa, Herrgård, Rosenstand, Öberg, Forster, & Nielsen, 2015)。

与环糊精的相互作用研究

一项关于3-[2-(9-蒽基)苯并噁唑-5-基]-丙氨酸衍生物与环糊精相互作用的研究突显了其在形成复合物方面的潜力,这可能对药物传递和分子识别产生影响(Mrozek, Guzow, Szabelski, Karolczak, & Wiczk, 2002)。

未来方向

The synthesized 3-aryl anthranils, such as 3-(2-Anthryl)alanine, have proven to be a highly robust platform to access a series of biologically active compounds, drug derivatives, and organic optoelectronic materials . This suggests potential future directions in the fields of medicinal chemistry and materials science .

属性

IUPAC Name |

(2S)-2-amino-3-anthracen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSDAIHAHNXSEH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Anthryl)alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)

![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)